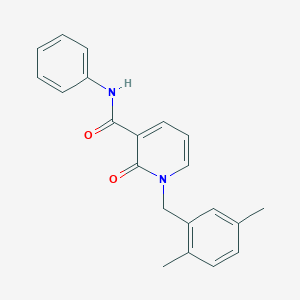

1-(2,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(2,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), which is a common structure in many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure analysis of such a compound would involve determining the locations of the various atoms and the bonds between them. This could be done using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that the compound could undergo a variety of reactions, including those typical of pyridines and amides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would depend on its exact structure. These properties could be determined using a variety of experimental techniques .Scientific Research Applications

Antimicrobial Applications

This compound has been used in the synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives . These derivatives have shown promising results as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . They have been particularly effective against tedizolid/linezolid-resistant S. aureus and vancomycin-resistant E. faecium .

Antifungal Applications

The same derivatives have also demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains . One of the derivatives, ester 8f, showed good activity against Candida auris, which was greater than fluconazole .

Enzymatic Resolution

The compound has been used in the enantioselective resolution of (R,S)-DMPM to prepare ®-DMPM . The process involves the use of an adsorbed-covalent crosslinked esterase PAE07 from Pseudochrobactrum asaccharolyticum WZZ003 . This method has shown high activity and stereoselectivity .

Fungicide Synthesis

®-DMPM, an enantiomer of the compound, is an important chiral intermediate of the fungicide N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-alanine methyl ester ®-Metalaxyl . This fungicide has inhibitive effects on RNA synthesis in fungi, making it an efficient control over pathogenic fungi in hops, potatoes, liana, and other crops .

Environmental Protection

The enzymatic resolution of (R,S)-DMPM has good enantioselectivity and is beneficial for environmental protection . This method produces fewer by-products and uses fewer environmental pollutants compared to traditional chemical methods .

Industrial Applications

The compound can be used in the synthesis of N,N-Dialkyl amides . These amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), are common polar solvents and find application as a multipurpose reagent in synthetic organic chemistry .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15-10-11-16(2)17(13-15)14-23-12-6-9-19(21(23)25)20(24)22-18-7-4-3-5-8-18/h3-13H,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAFGWGDTWFZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2628298.png)

![N-butyl-2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2628299.png)

![3-(2-Ethoxyphenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2628301.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2628302.png)

![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2628305.png)

![Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2628307.png)